molecular formula C21H23ClN2O3 B5619575 N-({1-[(6-chloro-2H-chromen-3-yl)methyl]piperidin-3-yl}methyl)-2-furamide

N-({1-[(6-chloro-2H-chromen-3-yl)methyl]piperidin-3-yl}methyl)-2-furamide

Cat. No. B5619575
M. Wt: 386.9 g/mol
InChI Key: LEUKBHSMILAKJK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-({1-[(6-chloro-2H-chromen-3-yl)methyl]piperidin-3-yl}methyl)-2-furamide often involves multi-step chemical processes. For instance, the synthesis of similar chromene derivatives includes reactions like the Vilsmeier–Haack reaction, Claisen Schmidt condensation, and Mannich’s reaction, as demonstrated in the synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides and related compounds (Chaudhari et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N-({1-[(6-chloro-2H-chromen-3-yl)methyl]piperidin-3-yl}methyl)-2-furamide is characterized by the presence of chromene, furan, and piperidine groups. These structures have been elucidated using techniques like nuclear magnetic resonance (NMR) and X-ray crystallography. For instance, the structure of N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide was determined using such methods, revealing key features like hydrogen bonding and dihedral angles between different groups (Zhao & Zhou, 2009).

Chemical Reactions and Properties

Chemical reactions involving N-({1-[(6-chloro-2H-chromen-3-yl)methyl]piperidin-3-yl}methyl)-2-furamide and related compounds often include interactions with nucleophiles and other reagents. For example, 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, a structurally similar compound, reacts with various nucleophiles to produce different heterocyclic systems with diverse properties (Ibrahim et al., 2020).

Physical Properties Analysis

The physical properties of compounds like N-({1-[(6-chloro-2H-chromen-3-yl)methyl]piperidin-3-yl}methyl)-2-furamide are influenced by their molecular structure. Properties such as melting points, solubility, and crystalline structure are determined by the presence of different functional groups and their interactions. The crystalline structure of related compounds has been studied extensively, providing insights into their physical properties (Zhao & Zhou, 2009).

Chemical Properties Analysis

The chemical properties of N-({1-[(6-chloro-2H-chromen-3-yl)methyl]piperidin-3-yl}methyl)-2-furamide are characterized by its reactivity and stability under different conditions. Studies on related compounds have shown varied reactivity patterns with nucleophiles and other chemical agents, leading to the formation of diverse derivatives with unique chemical properties (Ibrahim et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many chromene derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-tumor effects . Similarly, piperidine is a common motif in many pharmaceuticals .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis, and detailed investigation of its physical and chemical properties. It could also be interesting to explore the potential for modifications of the chromene, piperidine, or furamide groups to enhance its activity or alter its properties .

properties

IUPAC Name

N-[[1-[(6-chloro-2H-chromen-3-yl)methyl]piperidin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c22-18-5-6-19-17(10-18)9-16(14-27-19)13-24-7-1-3-15(12-24)11-23-21(25)20-4-2-8-26-20/h2,4-6,8-10,15H,1,3,7,11-14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUKBHSMILAKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=CC(=C3)Cl)OC2)CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({1-[(6-chloro-2H-chromen-3-yl)methyl]piperidin-3-yl}methyl)-2-furamide

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